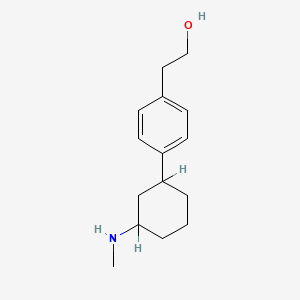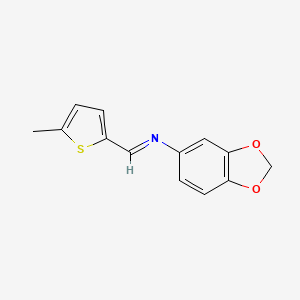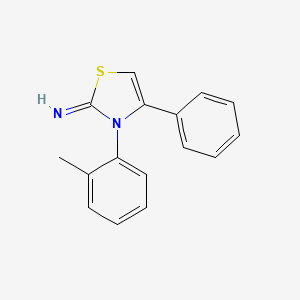
1,10-Phenanthroline, 2,9-bis(trichloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of two trichloromethyl groups at the 2 and 9 positions of the phenanthroline ring. It is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- can be synthesized through the halogenation of 2,9-dimethyl-1,10-phenanthroline using reagents such as N-bromosuccinimide or N-chlorosuccinimide . The reaction typically involves free radical halogenation, resulting in the formation of the trichloromethyl derivatives.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other lower oxidation state derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Selenium dioxide in 1,4-dioxane is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 1,10-Phenanthroline-2,9-dicarbaldehyde.
Reduction: 2,9-dimethyl-1,10-phenanthroline.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 2,9-bis(trichloromethyl)- primarily involves its ability to chelate metal ions. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . The compound targets mainly zinc metallopeptidases, with a lower affinity for calcium .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline, 2,9-bis(trichloromethyl)- can be compared with other similar compounds:
2,2’-Bipyridine: Similar in coordination properties but with different structural rigidity and chelation efficiency.
2,9-Dimethyl-1,10-phenanthroline: A precursor in the synthesis of 1,10-Phenanthroline, 2,9-bis(trichloromethyl)-.
Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline): Used in optoelectronic devices, highlighting the versatility of phenanthroline derivatives.
Propriétés
IUPAC Name |
2,9-bis(trichloromethyl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl6N2/c15-13(16,17)9-5-3-7-1-2-8-4-6-10(14(18,19)20)22-12(8)11(7)21-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMJSTQJXFJWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C(Cl)(Cl)Cl)N=C(C=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl6N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450280 |
Source


|
| Record name | 1,10-Phenanthroline, 2,9-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78831-41-1 |
Source


|
| Record name | 1,10-Phenanthroline, 2,9-bis(trichloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)





![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)





